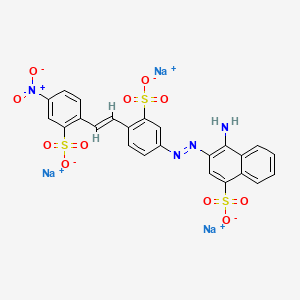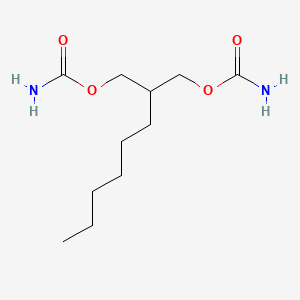
1,3-Propanediol, 2-hexyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-hexyl-, dicarbamate is a chemical compound with significant applications in various fields It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hexyl-substituted propanediol backbone
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-hexyl-, dicarbamate typically involves the reaction of 1,3-propanediol with hexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate groups. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene to ensure the reaction proceeds smoothly. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-hexyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles like amines or thiols replace the carbamate moiety, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and yield desired products
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-hexyl-, dicarbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anticonvulsant and neuroprotective effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-hexyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may interact with neurotransmitter receptors or ion channels, leading to altered neuronal activity and therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-hexyl-, dicarbamate can be compared with other similar compounds, such as:
1,3-Propanediol, 2-phenyl-, dicarbamate: Known for its anticonvulsant properties and used in the treatment of epilepsy.
1,3-Propanediol, 2-heptyl-, dicarbamate: Studied for its potential antimicrobial activities.
1,3-Propanediol, 2-butyl-, dicarbamate: Explored for its use in polymer synthesis and industrial applications. The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
25462-33-3 |
|---|---|
Molekularformel |
C11H22N2O4 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-(carbamoyloxymethyl)octyl carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-6-9(7-16-10(12)14)8-17-11(13)15/h9H,2-8H2,1H3,(H2,12,14)(H2,13,15) |
InChI-Schlüssel |
TWTOBQHCWWWHCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


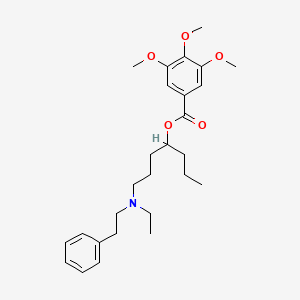
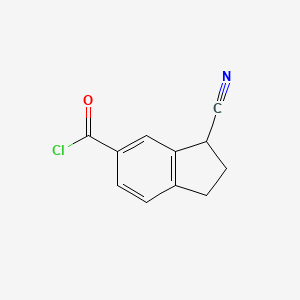
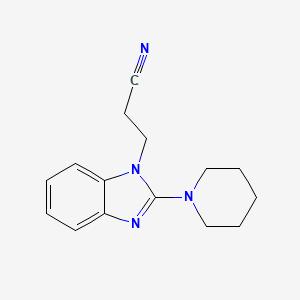
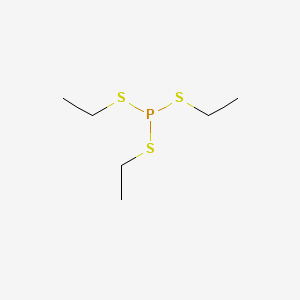
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

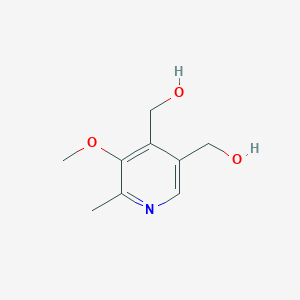
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
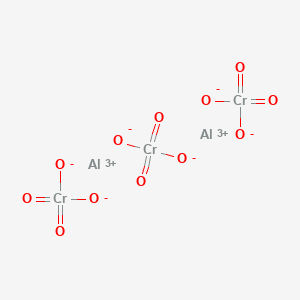
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
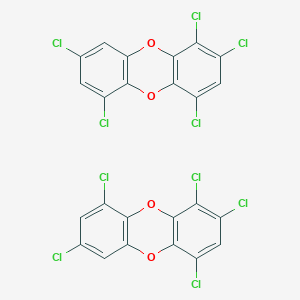
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
